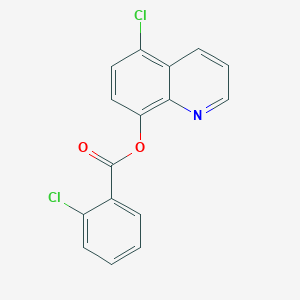

5-Chloroquinolin-8-yl 2-chlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Chloroquinolin-8-yl 2-fluorobenzoate” is a compound that contains an 8-hydroxyquinoline scaffold, which is useful for anticancer drug development . The structure of this compound was assigned by diverse spectroscopic techniques .

Synthesis Analysis

The compound was prepared by the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline . The reaction was carried out in the presence of triethylamine as a base .Molecular Structure Analysis

The central ester fragment C8/O1/C10 (O2)/C11 of the compound is almost planar with a root mean square (r.m.s.) deviation of 0.0612 Å. It makes dihedral angles of 76.35 (6)° and 12.89 (11)°, with quinoline and phenyl rings respectively .Chemical Reactions Analysis

The structure shows C–H…X (X = halogen) non-classical hydrogen bonds. It also has a halogen…halogen distance less than the sum of the van der Waals radii (3.2171 (15) Å) .Physical And Chemical Properties Analysis

The compound shows non-classical hydrogen bonds and a halogen-halogen interaction, with a Cl1…F1 distance less than the sum of the van der Waals radii (3.2171(15) Å) .Wissenschaftliche Forschungsanwendungen

- These supramolecular features are essential for understanding its behavior in solid-state structures .

- 5-Chloroquinolin-8-yl 2-chlorobenzoate represents a potential pharmacophore for further drug development .

Antitumor Activity

Single-Crystal X-Ray Diffraction Studies

Supramolecular Chemistry

Pharmacophore Development

Biological Activity Screening

Synthetic and Medicinal Chemistry

Wirkmechanismus

Target of Action

Structures containing the 8-hydroxyquinoline scaffold, such as this compound, are known to be useful for anticancer drug development . They are important starting pharmacophores for preparing therapeutic agents with a wide spectrum of biological activities .

Mode of Action

The compound shows non-classical hydrogen bonds and a halogen-halogen distance less than the sum of the van der Waals radii . These interactions could potentially influence its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been associated with a variety of biological activities, including antimalarial, antiviral, antibacterial, anti-inflammatory, and mainly antitumor activities .

Eigenschaften

IUPAC Name |

(5-chloroquinolin-8-yl) 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO2/c17-12-6-2-1-4-11(12)16(20)21-14-8-7-13(18)10-5-3-9-19-15(10)14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIOQZQADXODMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroquinolin-8-yl 2-chlorobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2763745.png)

![2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2763750.png)

![ethyl 2-oxo-2-((2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate](/img/structure/B2763752.png)

![2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2763754.png)

![7-[(2,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2763758.png)

![Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2763761.png)

![1H,3H,4H-pyrano[4,3-b]quinolin-10-amine](/img/structure/B2763767.png)